molecular formula C13H10N2O2 B1214925 beta-Carboline-3-carboxylic acid methyl ester CAS No. 69954-48-9

beta-Carboline-3-carboxylic acid methyl ester

Cat. No. B1214925
CAS RN: 69954-48-9
M. Wt: 226.23 g/mol
InChI Key: UKHFPVCOXBJPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06469021B1

Procedure details

This compound was prepared by a modification of a known procedure (Couts et al., Heterocycles 1984, 22:131). To a mixture of the free base of L-tryptophan methyl ester (161 g, 0.738 mol) and paraformaldehyde (22 g, 0.733 mol) was added toluene (1 L). The mixture was refluxed with efficient mechanical stirring, and the water removed using a Barrett trap. After 1 hour, nearly the theoretical amount of water was collected (13 mL). Trifluoroacetic acid (5 mL, 0.065 mol, 8.8 mol %) was added through the top of the condenser (exothermic), and the mixture refluxed for another 1.5 hours. The solvent was evaporated and 10% palladium-on-carbon was added to the pot (44 g of moist material recovered from a previous run; dry wt=38 g based on water removed in subsequent step; ˜0.036 mol Pd, or 4.8 mol %). Xylene (800 mL) was added, and the mixture vigorously stirred (mechanical stirrer) and refluxed overnight with a Barrett trap to remove the water from the Pd/C. The reaction mixture was then cooled in an ice bath, then in a freezer at −20° C. overnight. The resulting sludge was filtered, affording mother liquors containing impurities, including a compound consistent with methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate, and a gray filter cake containing a mixture of the product and Pd/C. The filter cake was transferred to a paper thimble and extracted in a Soxhlet apparatus with methanol (800 mL in a 2-L recovery flask) in several batches. As the product crystallized in the pot, the slurry was filtered, the light yellow solid was washed with methanol and dried, and the filtrate was returned to the pot. Three batches of product were collected, affording a total of 76 g of product (46% yield from tryptophan methyl ester).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.036 mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
800 mL
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight
Yield
46%

Identifiers

REACTION_CXSMILES
COC(=O)[C@H](CC1C2C(=CC=CC=2)NC=1)N.C=O.FC(F)(F)C(O)=O.C[N:27]1[CH:39]([C:40]([O:42][CH3:43])=[O:41])[CH2:38][C:37]2[C:36]3[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=3)[NH:30][C:29]=2[CH2:28]1>[Pd].C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[CH:28]1[C:29]2[NH:30][C:31]3[C:36](=[CH:35][CH:34]=[CH:33][CH:32]=3)[C:37]=2[CH:38]=[C:39]([C:40]([O:42][CH3:43])=[O:41])[N:27]=1

Inputs

Step One
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
161 g
Type
reactant
Smiles
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O
Name
Quantity
22 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
methyl 2-methyl-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC=2NC3=CC=CC=C3C2CC1C(=O)OC
Step Five
Name
Quantity
0.036 mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Seven
Name
Quantity
800 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Eight
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture vigorously stirred (mechanical stirrer)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed with efficient mechanical stirring
CUSTOM
Type
CUSTOM
Details
the water removed
CUSTOM
Type
CUSTOM
Details
nearly the theoretical amount of water was collected (13 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for another 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
10% palladium-on-carbon was added to the pot (44 g of moist material
CUSTOM
Type
CUSTOM
Details
recovered from a previous run
CUSTOM
Type
CUSTOM
Details
dry wt=38 g
CUSTOM
Type
CUSTOM
Details
removed in subsequent step
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight with a Barrett trap
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove the water from the Pd/C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
at −20° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting sludge was filtered
CUSTOM
Type
CUSTOM
Details
affording mother liquors
ADDITION
Type
ADDITION
Details
containing impurities
ADDITION
Type
ADDITION
Details
a gray filter cake containing
EXTRACTION
Type
EXTRACTION
Details
extracted in a Soxhlet apparatus with methanol (800 mL in a 2-L recovery flask) in several batches
CUSTOM
Type
CUSTOM
Details
As the product crystallized in the pot, the slurry
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the light yellow solid was washed with methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Three batches of product were collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=NC(=CC=2C3=CC=CC=C3NC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.